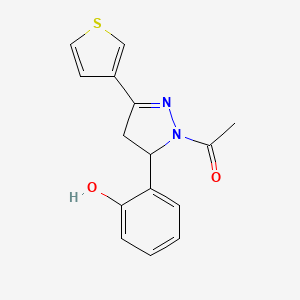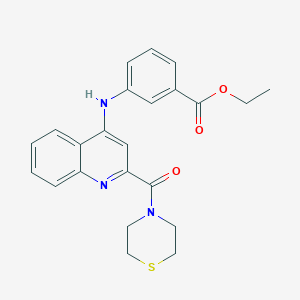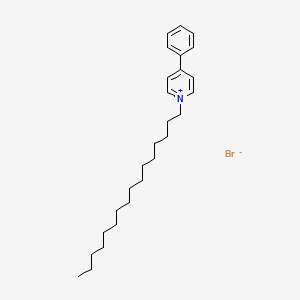
1-十六烷基-4-苯基吡啶溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Pyridinium salts, which include 1-Hexadecyl-4-phenylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthetic routes of pyridinium salts have been highlighted in various studies .Molecular Structure Analysis
The molecular weight of 1-Hexadecyl-4-phenylpyridinium bromide is 460.544 . The InChI code for this compound is1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27 (22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 . Chemical Reactions Analysis
Alkyl halides, like 1-Hexadecyl-4-phenylpyridinium bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical and Chemical Properties Analysis
1-Hexadecyl-4-phenylpyridinium bromide is a white to yellow solid . It should be stored at a temperature of 2-8°C .科学研究应用
电化学研究
Gounili 等人 (1992) 的研究探索了 1-十六烷基-4-羧甲氧基吡啶鎓离子的单电子还原,包括 1-十六烷基衍生物。该研究重点介绍了它们与各种胶束和微乳液的相互作用,提供了对它们在不同化学环境中的行为的见解。这对于理解类似化合物(如 1-十六烷基-4-苯基吡啶溴化物)在各种介质中的电化学性质至关重要 (Gounili 等人,1992)。
抑制原纤维形成
Wood 等人 (1996) 将十六烷基-N-甲基哌啶鎓 (HMP) 溴化物确定为体外原纤维形成的抑制剂,特别是对于阿尔茨海默病肽 Aβ。这项研究表明,类似化合物(如 1-十六烷基-4-苯基吡啶溴化物)在抑制淀粉样多肽聚集方面的潜在治疗应用 (Wood 等人,1996)。
抗菌表面
Tiller 等人 (2001) 证明了聚(4-乙烯基-N-烷基吡啶鎓溴化物)在创建抗菌表面的用途。该研究关于这些表面对金黄色葡萄球菌等空气传播细菌的有效性的发现与了解 1-十六烷基-4-苯基吡啶溴化物如何在开发抗菌涂层中使用相关 (Tiller 等人,2001)。
色谱应用
Niu 等人 (2009) 利用 1-十六烷基-3-甲基咪唑鎓溴化物(一种类似于 1-十六烷基-4-苯基吡啶溴化物的化合物)作为一种新型阳离子表面活性剂,用于分离酚类化合物。这表明 1-十六烷基-4-苯基吡啶溴化物在色谱和分离技术中的潜在应用 (Niu 等人,2009)。
聚合物研究
Fischer 等人 (2001) 使用 N-十六烷基-4-乙烯基吡啶鎓溴化物合成了嵌段共聚物。他们对这些共聚物在水性介质中的行为的研究提供了对 1-十六烷基-4-苯基吡啶溴化物在聚合物科学中的应用的见解 (Fischer 等人,2001)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways .
Mode of Action
For instance, Ipratropium, a similar compound, blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, causing bronchodilation .
Biochemical Pathways
It is known that similar compounds can affect the muscarinic acetylcholine receptor pathway, leading to downstream effects such as bronchodilation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might cause changes such as bronchodilation .
生化分析
Biochemical Properties
1-Hexadecyl-4-phenylpyridinium bromide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with membrane proteins, affecting their function and stability. It can also bind to specific enzymes, altering their activity. For example, 1-Hexadecyl-4-phenylpyridinium bromide has been shown to inhibit certain enzymes involved in lipid metabolism, leading to changes in cellular lipid composition .
Cellular Effects
The effects of 1-Hexadecyl-4-phenylpyridinium bromide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Hexadecyl-4-phenylpyridinium bromide has been observed to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 1-Hexadecyl-4-phenylpyridinium bromide exerts its effects through various mechanisms. It can bind to membrane lipids, altering the fluidity and permeability of the cell membrane. This binding can also affect the activity of membrane-bound enzymes and receptors. Furthermore, 1-Hexadecyl-4-phenylpyridinium bromide can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in alterations in cellular signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hexadecyl-4-phenylpyridinium bromide can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1-Hexadecyl-4-phenylpyridinium bromide can lead to cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Hexadecyl-4-phenylpyridinium bromide vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of 1-Hexadecyl-4-phenylpyridinium bromide can cause adverse effects such as liver damage, neurotoxicity, and disruptions in metabolic processes . It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
1-Hexadecyl-4-phenylpyridinium bromide is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids . Additionally, 1-Hexadecyl-4-phenylpyridinium bromide can influence metabolic flux by altering the levels of key metabolites involved in energy production and storage .
Transport and Distribution
Within cells and tissues, 1-Hexadecyl-4-phenylpyridinium bromide is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via endocytosis and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 1-Hexadecyl-4-phenylpyridinium bromide is critical for its activity and function. This compound can localize to specific cellular compartments such as the mitochondria, endoplasmic reticulum, and lysosomes . The targeting of 1-Hexadecyl-4-phenylpyridinium bromide to these compartments can be mediated by specific targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-hexadecyl-4-phenylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27(22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZYUOWAQNRMZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2642109.png)

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)
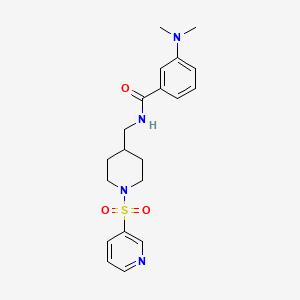
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2642116.png)
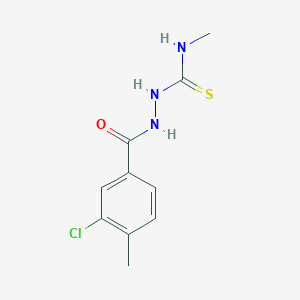

![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)
![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)
